2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
Brand Name:
Vulcanchem
CAS No.:
133001-09-9
VCID:
VC20851925
InChI:
InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9-,10-/m0/s1
SMILES:
CC1(C2CCC(C1C2)CCO)C
Molecular Formula:
C11H20O
Molecular Weight:
168.28 g/mol
2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
CAS No.: 133001-09-9
Cat. No.: VC20851925
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133001-09-9 |
|---|---|
| Molecular Formula | C11H20O |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | 2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol |
| Standard InChI | InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9-,10-/m0/s1 |
| Standard InChI Key | RCRVMCSPZAMFKV-GUBZILKMSA-N |
| Isomeric SMILES | CC1([C@H]2CC[C@H]([C@@H]1C2)CCO)C |
| SMILES | CC1(C2CCC(C1C2)CCO)C |
| Canonical SMILES | CC1(C2CCC(C1C2)CCO)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator